

Liquid chromatography conditions for Furaltadone-D5 co-elution

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Compound of Interest

Compound Name: Furaltadone-D5

Cat. No.: B581164

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Application Note:

High-Throughput Analysis of Furaltadone-D5 and Co-eluting Nitrofurantoin Metabolites by LC-MS/MS

Introduction Furaltadone, a nitrofurantoin antibiotic, has been widely used in veterinary medicine. Its use in food-producing animals is now banned in many countries due to concerns about the carcinogenicity of its residues. Regulatory monitoring requires sensitive methods to detect its persistent, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

Furaltadone-D5 serves as an internal standard for the accurate quantification of AMOZ. This application note details a robust LC-MS/MS method for the simultaneous determination of the derivatized form of AMOZ (NP-AMOZ) and its deuterated internal standard, NP-AMOZ-D5, alongside other nitrofurantoin metabolites.

Methodology The analytical workflow involves the acidic hydrolysis of tissue samples to release protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The resulting derivatives are then extracted, concentrated, and analyzed by LC-MS/MS. The use of a deuterated internal standard, **Furaltadone-D5** (which is metabolized and derivatized to NP-AMOZ-D5), corrects for matrix effects and variations in sample preparation and instrument response.

Liquid Chromatography Conditions

Optimal chromatographic separation is crucial for the accurate quantification of multiple nitrofurán metabolites. The conditions below are optimized for the analysis of NP-AMÖZ, NP-AMÖZ-D5, and other derivatized nitrofurán metabolites such as NP-AÖZ (from furazolidone), NP-AHD (from nitrofurantoin), and NP-SEM (from nitrofurazone).

Parameter	Condition 1	Condition 2
LC System	Waters Acquity UPLC	Agilent HPLC System
Column	Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1]	Agilent ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A	2 mM Ammonium Formate in Water[1]	0.5 mM Ammonium Acetate in Water[2]
Mobile Phase B	Methanol[1]	100% Methanol[2]
Gradient	Gradient Elution (specifics vary by application)	Gradient Elution
Flow Rate	0.30 mL/min[1]	0.70 mL/min[2]
Column Temp.	40 °C	25 °C[2]
Injection Vol.	10 µL[1]	25 µL[2]
Retention Time	NP-AMÖZ & NP-AMÖZ-D5: ~3.3 min[1]	Not Specified

Mass Spectrometry Conditions

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Parameter	Condition
MS System	Waters Xevo TQ-S micro[1]
Ionization Mode	Positive Ion Electrospray (ESI+)[1]
Capillary Voltage	3.0 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
MRM Transitions	See Table Below

MRM Transitions for Derivatized Nitrofuran Metabolites

The selection of appropriate precursor and product ions is critical for the specific and sensitive detection of the target analytes.

Analyte (Derivatized)	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
NP-AMTZ-D5 (Internal Standard)	340.1	101.9	-	Optimized by user[1]
NP-AMTZ	335.0	291.0	127.0	Optimized by user[1]
NP-AOT	236.1	134.1	104.1	Optimized by user
NP-AHD	249.1	193.1	165.1	Optimized by user
NP-SEM	209.1	166.1	56.1	Optimized by user

Experimental Protocol

This protocol outlines the steps for the extraction and analysis of Furaltadone metabolite (AMOZ) from animal tissue using **Furaltadone-D5** as an internal standard.

1. Materials and Reagents

- **Furaltadone-D5** (as AMOZ-D5) and AMOZ analytical standards
- Hydrochloric acid (HCl)
- 2-Nitrobenzaldehyde (2-NBA) in methanol
- Dipotassium hydrogen phosphate (K₂HPO₄)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- n-Hexane
- Methanol
- Water (HPLC grade)
- 0.2 µm PVDF syringe filters

2. Sample Preparation

- Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Spike the sample with an appropriate amount of **Furaltadone-D5** internal standard solution.
- Add 10 mL of 0.125 M HCl.
- Add 400 µL of 50 mM 2-NBA in methanol.[\[1\]](#)
- Vortex the mixture for 1 minute.
- Incubate the sample at 37 °C for 16 hours (overnight) for derivatization.[\[1\]](#)

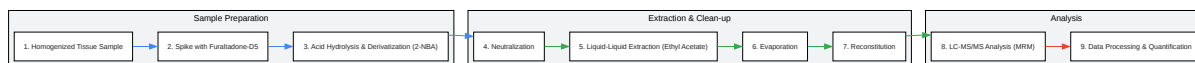
3. Extraction and Clean-up

- Cool the derivatized sample to room temperature.
- Neutralize the sample by adding 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH to reach a pH of approximately 7.[\[1\]](#)
- Add 15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 6000 rpm for 10 minutes.[\[1\]](#)
- Transfer the upper organic layer (supernatant) to a clean tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[\[1\]](#)
- Reconstitute the dry residue in 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.[\[1\]](#)
- Vortex and filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

4. LC-MS/MS Analysis

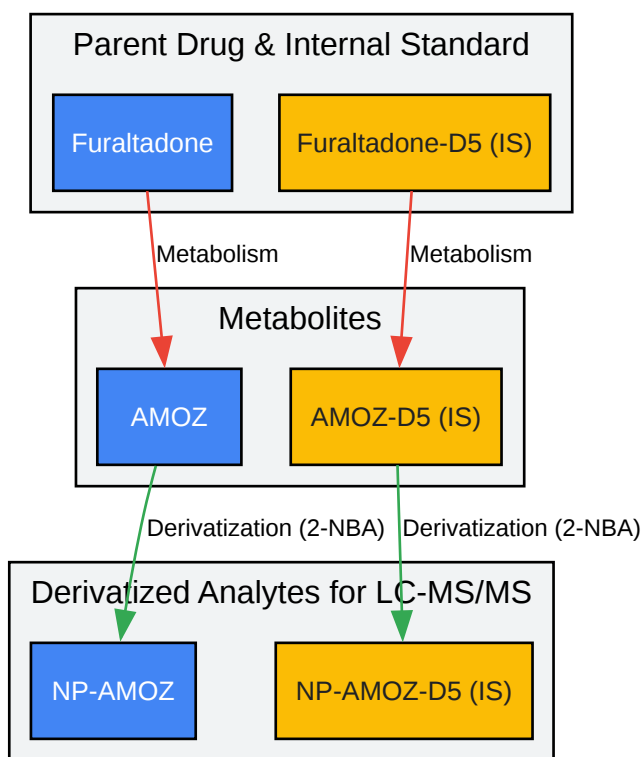
- Set up the LC-MS/MS system with the conditions specified in the tables above.
- Inject the prepared sample into the system.
- Acquire data in MRM mode for all target analytes.
- Quantify the amount of AMOZ in the sample by comparing the peak area ratio of AMOZ to AMOZ-D5 against a matrix-matched calibration curve.

Workflow and Pathway Diagrams



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Caption: Experimental workflow for nitrofuran metabolite analysis.



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Caption: Analyte conversion from parent drug to detectable derivative.

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